4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine and phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-phenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 920931-19-7) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article delves into its synthesis, biological activity, potential therapeutic applications, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4S, with a molecular weight of approximately 344.45 g/mol. The structure features a triazole ring linked to a pyridine and an isopropyl-substituted phenyl group, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Methods may include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the pyridine and isopropyl groups through nucleophilic substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including this compound. In one study, derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Anti-inflammatory Properties
Research has indicated that triazole derivatives can modulate inflammatory responses. For example, compounds similar to this compound have shown potential in reducing cytokine release (e.g., TNF-α and IL-6) in vitro . This suggests a possible role in treating inflammatory diseases.
Anticancer Activity
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Studies on related triazoles have shown inhibition of cancer cell migration and proliferation . The potential for selective toxicity towards cancer cells makes this class of compounds promising candidates for further development in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituent Effects : Variations in the substituents on the triazole ring significantly affect antimicrobial potency.
- Ring Modifications : Alterations in the pyridine or phenyl groups can enhance solubility and bioavailability.
- Thiol Group Influence : The presence of the thiol group has been associated with increased reactivity and potential interactions with biological macromolecules.
Case Studies
- Study on Antimicrobial Efficacy : A series of S-substituted derivatives were synthesized and tested against various microbial strains. The results indicated that modifications on the sulfur atom did not significantly affect antimicrobial activity but provided insights into optimizing other functional groups for enhanced efficacy .
- Evaluation of Anti-inflammatory Effects : In a controlled study, derivatives were evaluated for their ability to inhibit cytokine production in immune cells. The results suggested that specific structural features are critical for modulating inflammatory pathways effectively .
Properties
IUPAC Name |
4-(2-propan-2-ylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-11(2)13-7-3-4-8-14(13)20-15(18-19-16(20)21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBSMSJQYYUMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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